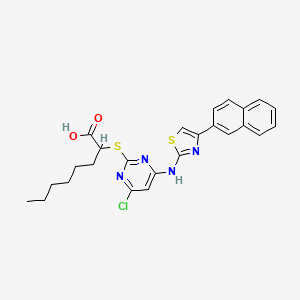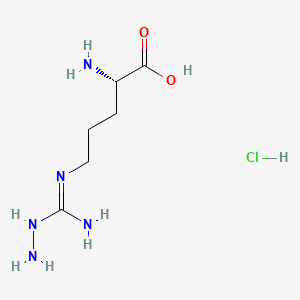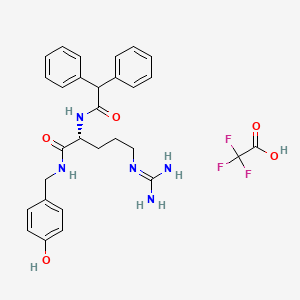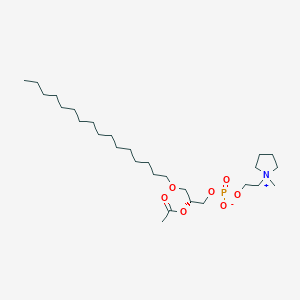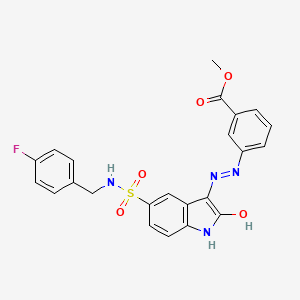
SPI-112Me
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPI-112Me is a prodrug of SPI-112, designed to inhibit the protein tyrosine phosphatase activity of Src homology containing protein tyrosine phosphatase 2 (SHP2). This compound is particularly significant in cancer research due to its ability to selectively inhibit SHP2 over other phosphatases like Src homology containing protein tyrosine phosphatase 1 (SHP1) and protein tyrosine phosphatase 1B (PTP1B) by more than 20-fold .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SPI-112Me involves the derivatization of SPI-112 at the carboxyl group by methyl esterification. This modification enhances the cell permeability of the compound, allowing it to be hydrolyzed to SPI-112 upon entry into cells . The detailed synthetic route and reaction conditions are proprietary and typically involve standard organic synthesis techniques such as esterification, purification, and characterization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar protocols used in the synthesis of other pharmaceutical compounds. These methods would include large-scale esterification reactions, followed by purification processes such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
SPI-112Me primarily undergoes hydrolysis to convert into its active form, SPI-112, within the cellular environment. This hydrolysis is crucial for its biological activity as an inhibitor of SHP2 .
Common Reagents and Conditions
The hydrolysis of this compound to SPI-112 typically occurs under physiological conditions within the cell. No specific external reagents are required for this conversion, as it is facilitated by cellular enzymes.
Major Products
The major product of the hydrolysis reaction is SPI-112, which then exerts its inhibitory effects on SHP2 .
Wissenschaftliche Forschungsanwendungen
SPI-112Me has several significant applications in scientific research:
Cancer Research: It is used to study the inhibition of SHP2, which plays a crucial role in the signaling pathways of various cancers.
Cell Signaling Studies: Researchers use this compound to investigate the role of SHP2 in cell signaling pathways, particularly those involving growth factors and cytokines.
Drug Development: This compound serves as a lead compound for developing new SHP2 inhibitors with improved selectivity and bioavailability.
Wirkmechanismus
SPI-112Me exerts its effects by inhibiting the protein tyrosine phosphatase activity of SHP2. Upon entry into the cell, this compound is hydrolyzed to SPI-112, which then binds to the active site of SHP2. This binding prevents SHP2 from dephosphorylating its substrates, thereby disrupting downstream signaling pathways that promote cell survival, proliferation, and migration . The inhibition of SHP2 activity leads to reduced activation of extracellular signal-regulated kinases (ERK1/2) and other signaling molecules involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SPI-112: The parent compound of SPI-112Me, which directly inhibits SHP2 but lacks cell permeability.
CNBCA: Another SHP2 inhibitor that shows better potency and selectivity compared to this compound.
Uniqueness
This compound is unique due to its prodrug nature, which allows it to be cell-permeable and subsequently hydrolyzed to its active form, SPI-112, within the cell. This feature overcomes the limitation of SPI-112’s poor cell permeability, making this compound a more effective inhibitor of SHP2 in biological studies .
Eigenschaften
IUPAC Name |
methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWXUGPBJKXAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
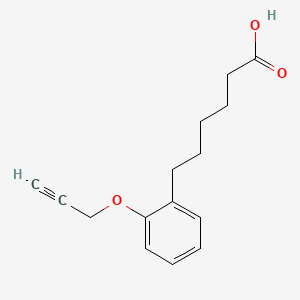
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)
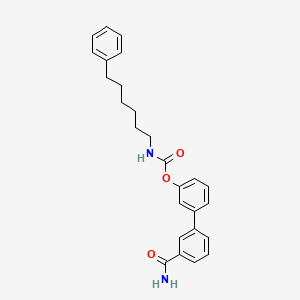
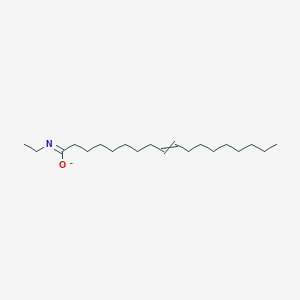
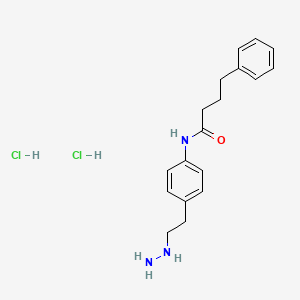
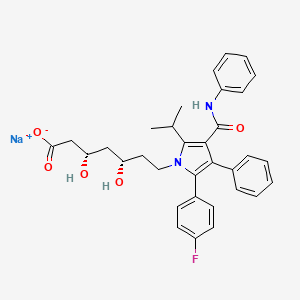
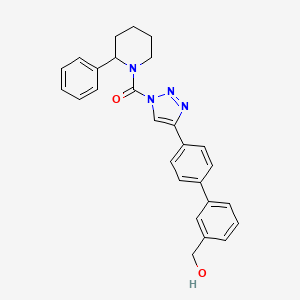
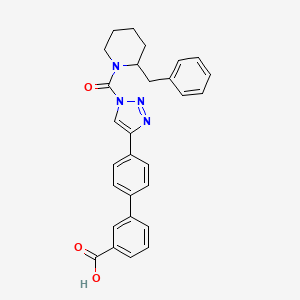
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
